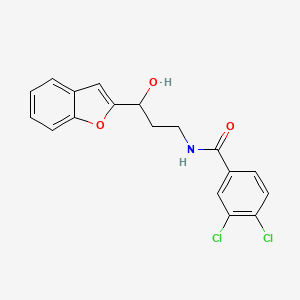

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

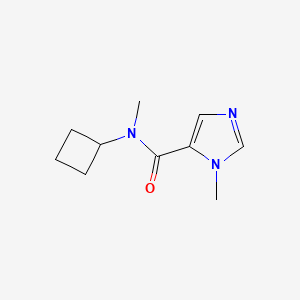

The compound N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a chemical entity that appears to be related to benzofuran and benzamide derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring, and benzamides are amides derived from benzoic acid. The structure of the compound suggests it may have biological activity, possibly related to its interactions with various biological targets due to the presence of the benzofuran moiety and the dichlorobenzamide group.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and catalytic systems. For instance, a general and efficient synthesis of 2-benzofuran-2-ylacetamides has been developed using a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . Although the specific synthesis of this compound is not detailed in the provided papers, similar palladium-catalyzed reactions could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which is a key feature for their biological activity. The molecular docking studies of similar compounds, such as the 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives, have shown potential inhibitory activity against targets like Glucose-6-phosphate dehydrogenase (G6PDH) . This suggests that the molecular structure of benzofuran derivatives is critical for their interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including electrophilic substitutions and coupling reactions. For example, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, has been shown to react with nucleophiles such as cyanide and glutathione under certain conditions, forming cyanomethylamide and S-(4-chlorobenzamidomethyl)glutathione, respectively . These reactions are indicative of the electrophilic properties of the benzamide moiety, which could be relevant for the reactivity of this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like the dichlorobenzamide group can affect properties such as solubility, melting point, and reactivity. While the specific properties of this compound are not provided, related compounds have been studied for their antiproliferative activity and Absorption-Distribution-Metabolism-Excretion-Toxicity (ADMET) profiles . These studies can provide insights into the drug-likeness and potential pharmacokinetic behavior of similar compounds.

科学的研究の応用

Agricultural Applications

Benzofuran derivatives have been explored for their herbicidal properties, offering potential agricultural applications. For instance, compounds related to benzofurans have shown efficacy in controlling annual and perennial grasses, indicating their utility in forage legumes, turf grasses, and cultivated crops without harming these desirable plants (K. Viste, A. J. Cirovetti, B. Horrom, 1970). This suggests that N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide could be investigated for similar herbicidal activities.

Antimicrobial and Antioxidant Properties

Benzofuran scaffolds have been recognized for their antimicrobial and antioxidant properties. Functionalized benzofuran compounds have demonstrated significant antimicrobial activity against various pathogens, as well as potent antioxidant efficacy, comparable to standard antioxidants like butylated hydroxyanisole (BHA) (J. Rangaswamy, H. V. Kumar, S. T. Harini, N. Naik, 2017). This indicates the potential of this compound for developing new antimicrobial agents and antioxidants.

Pharmaceutical Research

In pharmaceutical research, benzofuran derivatives have been explored for their therapeutic potentials, including anticonvulsant and antitubercular activities. A study on benzofuran-acetamide scaffold showed promising anticonvulsant activity in a mouse model, suggesting a potential mechanism similar to known anticonvulsant drugs (A. Shakya, M. Kamal, V. Balaramnavar, et al., 2016). Additionally, benzofuran compounds have exhibited inhibitory effects against multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents (M. Mustaqeem Abdullah, N. Siddiqui, R. Mothana, et al., 2021). These findings underscore the importance of further exploring this compound in pharmaceutical research for its potential therapeutic benefits.

作用機序

Target of action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Without specific information on “N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE”, it’s difficult to provide an accurate description of its mode of action.

Biochemical pathways

Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific structures

Result of action

The molecular and cellular effects of benzofuran derivatives can be diverse, ranging from anti-tumor to anti-viral effects

Action environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKVYOPSESUUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)